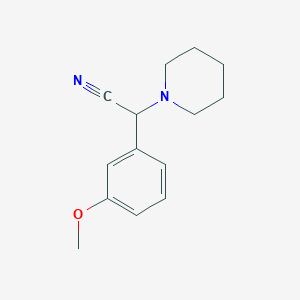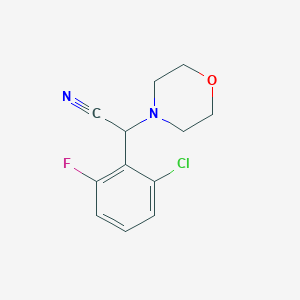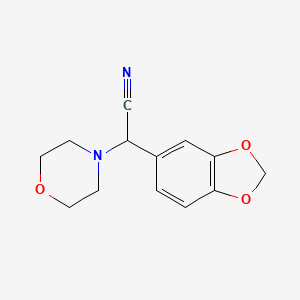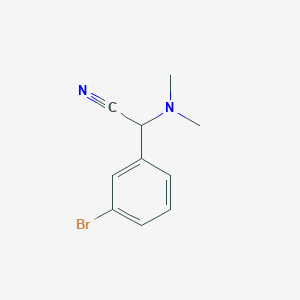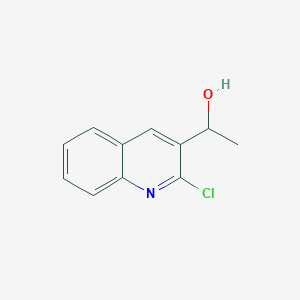
1-(2-Chloroquinolin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroquinolin-3-yl)ethan-1-ol is an organic compound that has garnered significant attention in various fields of research and industry. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the second position and an ethan-1-ol group at the third position. The molecular formula of this compound is C11H10ClNO, and it has a molecular weight of 207.7 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Chloroquinolin-3-yl)ethan-1-ol can be synthesized through various synthetic routes. One common method involves the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. This reaction typically takes place in dimethyl sulfoxide (DMSO) solution under reflux conditions. The reaction of equimolar amounts of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles leads to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of metal salts, such as silver salts, is crucial for achieving high selectivity and enhanced reaction rates. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroquinolin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline derivatives, while substitution reactions result in various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
1-(2-Chloroquinolin-3-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antimalarial agents.
Medicine: Research has indicated that derivatives of this compound exhibit significant pharmacological properties, including antimicrobial, antimalarial, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroquinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antimalarial effects. For example, it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . Additionally, the compound’s ability to interact with cellular membranes and disrupt their integrity contributes to its antimicrobial properties .
Comparación Con Compuestos Similares
1-(2-Chloroquinolin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: This compound shares a similar quinoline structure but differs in the functional groups attached to the ring.
Hydroxychloroquine: An aminoquinoline derivative commonly used in the treatment of malaria and autoimmune diseases.
Chloroquine: Another aminoquinoline derivative with antimalarial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-(2-chloroquinolin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZZXSYIUHVITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7791556.png)
![2-[2-(4-Chlorophenyl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7791562.png)

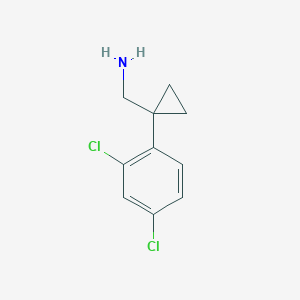

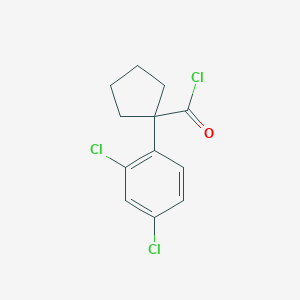
![[1-(4-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B7791600.png)
![Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B7791615.png)


